molecular formula C11H15NO B1588405 (3-Pyrrolidin-1-ylphenyl)methanol CAS No. 859850-72-9

(3-Pyrrolidin-1-ylphenyl)methanol

Cat. No. B1588405
M. Wt: 177.24 g/mol
InChI Key: MYIYSGIMXUQECR-UHFFFAOYSA-N
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Description

“(3-Pyrrolidin-1-ylphenyl)methanol” is a laboratory chemical . It is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “(3-Pyrrolidin-1-ylphenyl)methanol”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “(3-Pyrrolidin-1-ylphenyl)methanol” is characterized by a pyrrolidine ring . This five-membered ring is saturated and contains one nitrogen atom .

Scientific Research Applications

1. Drug Discovery

  • Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Power-to-Liquid Processes

  • Application : The conversion of H2 and CO2 to liquid fuels via Power-to-Liquid (PtL) processes is gaining attention . With their higher energy densities compared to gases, the use of synthetic liquid fuels is particularly interesting in hard-to-abate sectors for which decarbonisation is difficult .
  • Methods : This review provides an overview of state of the art synthesis technologies as well as current developments and pilot plants for the most prominent PtL routes for methanol, DME and Fischer–Tropsch-fuels . For methanol, the direct CO2 hydrogenation offers advantages through less by-product formation and lower heat development .
  • Results : In the case of power-to-methanol and power-to-FT-fuels, several pilot plants have been realised and the first commercial scale plants are planned or already in operation .

3. Bioconversion of Methanol

  • Application : Methanol has become an attractive substrate for biotechnological applications due to its abundance and low price . Chemicals production from methanol could alleviate the environmental concerns, costs, and foreign dependency associated with the use of petroleum feedstock .
  • Methods : A growing fraction of research has focused on metabolites production using methanol as the sole carbon and energy source or as a co-substrate with carbohydrates by native or synthetic methylotrophs .
  • Results : The bioconversion of methanol into various products has been achieved .

4. Antimicrobial Textiles

  • Application : Antimicrobial textiles are functionally active textiles, which may kill the microorganisms or inhibit their growth . The present article explores the applications of different synthetic and natural antimicrobial compounds used to prepare antimicrobial textiles .
  • Methods : Different types of antimicrobial textiles including antibacterial, antifungal, and antiviral have been developed .
  • Results : These antimicrobial textiles are used in a variety of applications ranging from households to commercial including air filters, food packaging, health care, hygiene, medical, sportswear, storage, ventilation, and water purification systems .

5. Paint Industry

  • Application : Methanol is commonly used as a solvent in the production of products like paints .
  • Methods : Methanol is converted into formaldehyde, which can be used in the production of paints .
  • Results : The use of methanol in paint production contributes to the creation of high-quality, durable paints .

6. Paper Industry

  • Application : Methanol is used in the pulp and paper industry as a part of the pulping and bleaching process .
  • Methods : Methanol is used in the cooking liquor in the pulping process, and it is also used in the bleaching process to brighten the paper .
  • Results : The use of methanol results in high-quality paper products .

Safety And Hazards

“(3-Pyrrolidin-1-ylphenyl)methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed or inhaled .

properties

IUPAC Name

(3-pyrrolidin-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIYSGIMXUQECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428145
Record name (3-pyrrolidin-1-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Pyrrolidin-1-ylphenyl)methanol

CAS RN

859850-72-9
Record name (3-pyrrolidin-1-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetrabutylammonium fluoride (1.0 M solution in THF, 3.8 ml) was added to a solution of 1-[3-(tert-butyldimethylsilyloxymethyl)phenyl]pyrrolidine in THF (20 ml) and the mixture was stirred at room temperature for 3.5 hours. The reaction mixture was concentrated under reduced pressure and the residue was purified by silica gel column chromatography to obtain the title compound (557 mg).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
1-[3-(tert-butyldimethylsilyloxymethyl)phenyl]pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.25 g of N-(3-ethoxycarbonylphenyl)succinimide [synthesized by heat condensing ethyl m-aminobenzoate with succinic anhydride in acetic acid] was dissolved in 5 ml of anhydrous tetrahydrofuran, and with stirring under ice cooling, 0.17 g of lithium aluminium hydride was added. The mixture was maintained at room temperature for 30 minutes, and then heated under reflux for 4 hours. After the reaction, ethyl acetate and water were added. The organic layer was separated, and then worked up in a customary manner and purified by medium-pressure liquid chromatography [Lobar column, size B, Lichroprep Si 60 (E. Merck & Co.); eluting solvent: hexane/ethyl acetate=10/1) to give 84 mg (yield 47%) of the captioned compound as a colorless oil.
Name
N-(3-ethoxycarbonylphenyl)succinimide
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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